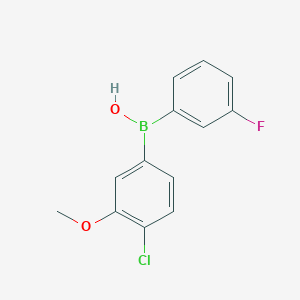
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chloro and methoxy substituents on one phenyl ring and a fluorine substituent on the other phenyl ring, bonded to a borinic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two phenyl rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents used are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives .
科学研究应用
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism by which (4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid exerts its effects involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The presence of chloro, methoxy, and fluoro groups influences its reactivity and selectivity in these interactions .
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the methoxy group.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the chloro group.
4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a methoxy group
Uniqueness
(4-Chloro-3-methoxyphenyl)(3-fluorophenyl)borinic acid is unique due to the combination of chloro, methoxy, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
属性
CAS 编号 |
872495-79-9 |
|---|---|
分子式 |
C13H11BClFO2 |
分子量 |
264.49 g/mol |
IUPAC 名称 |
(4-chloro-3-methoxyphenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H11BClFO2/c1-18-13-8-10(5-6-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8,17H,1H3 |
InChI 键 |
KMPOEAVOEADAAP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
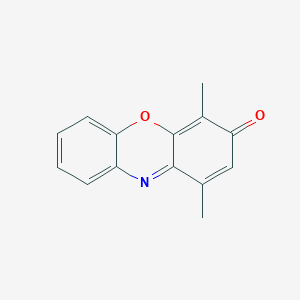
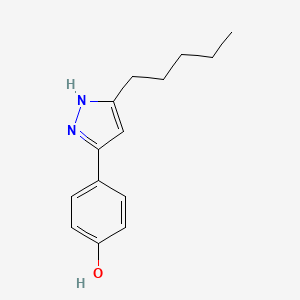
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
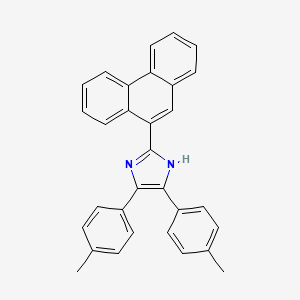

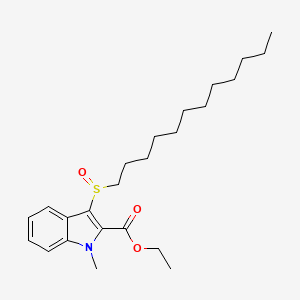
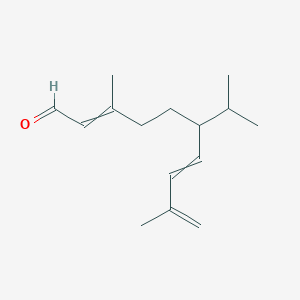
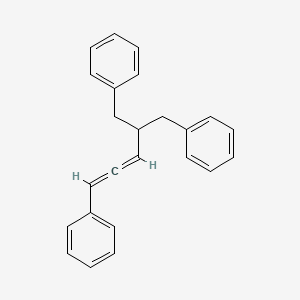
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
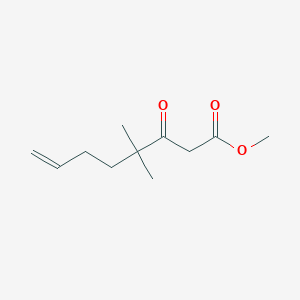
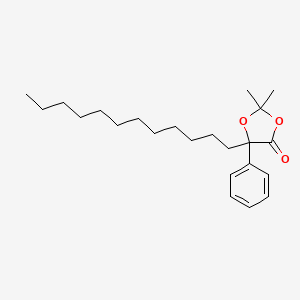

![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
